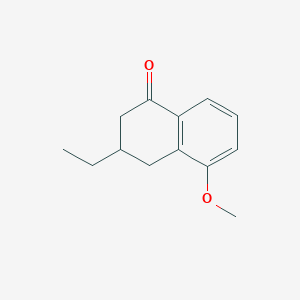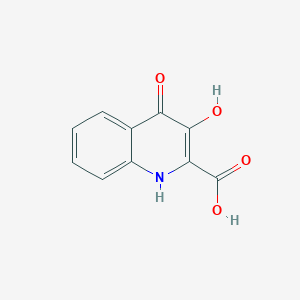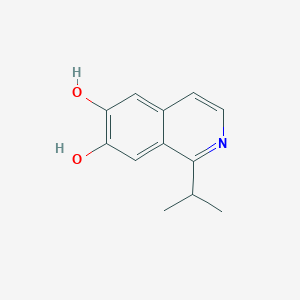![molecular formula C8H16ClN3O B11895550 1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B11895550.png)
1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1,3,8-triazaspiro[45]decan-2-one hydrochloride is a chemical compound with the molecular formula C8H15N3O·HCl It is a spiro compound, characterized by a unique spirocyclic structure that includes a nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form. The use of advanced equipment and techniques ensures the consistency and quality of the compound produced on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products with different functional groups.
Applications De Recherche Scientifique
1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one: A similar spirocyclic compound with a different substitution pattern.
1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one: Another spirocyclic compound with a phenyl group.
1-Benzyl-8-methyl-1,4,8-triazaspiro[4.5]decan-2-one: A related compound with a benzyl and methyl substitution.
Uniqueness
1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one hydrochloride is unique due to its specific spirocyclic structure and the presence of a hydrochloride salt. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C8H16ClN3O |
|---|---|
Poids moléculaire |
205.68 g/mol |
Nom IUPAC |
1-methyl-1,3,8-triazaspiro[4.5]decan-2-one;hydrochloride |
InChI |
InChI=1S/C8H15N3O.ClH/c1-11-7(12)10-6-8(11)2-4-9-5-3-8;/h9H,2-6H2,1H3,(H,10,12);1H |
Clé InChI |
KYZJTRXCZMFJRJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)NCC12CCNCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


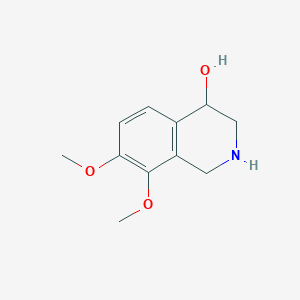

![4-Methylbenzo[h]quinolin-2(1H)-one](/img/structure/B11895478.png)
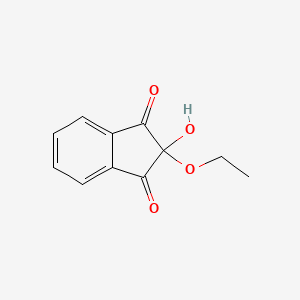

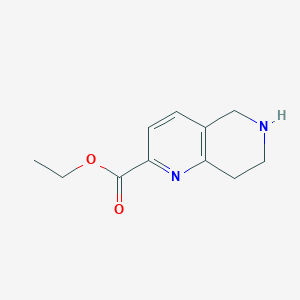

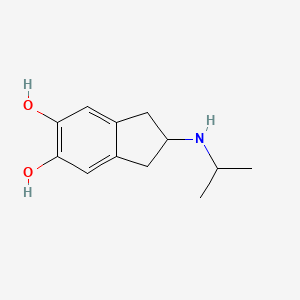
![1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(1,3,4-oxadiazol-2-yl)-](/img/structure/B11895523.png)
